(Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide typically involves the condensation of furan-2-carboxylic acid hydrazide with a suitable chromene derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the final product. Common solvents used in this synthesis include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydrazone linkage can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the chromene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazone group may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromene derivatives, including this compound, are studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new drugs for treating various diseases.
Industry
Industrially, this compound may find applications in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydrazone linkage may facilitate binding to specific proteins, while the furan and chromene rings could contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(2-(furan-2-carbonyl)hydrazono)-2H-chromene-3-carboxamide include other chromene derivatives with different substituents, such as:
- 2H-chromene-3-carboxamide derivatives with different hydrazone linkages
- Furan-2-carbonyl hydrazones with various aromatic or heterocyclic cores
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring, hydrazone linkage, and chromene core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
IUPAC Name |
(2Z)-2-(furan-2-carbonylhydrazinylidene)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-13(19)10-8-9-4-1-2-5-11(9)22-15(10)18-17-14(20)12-6-3-7-21-12/h1-8H,(H2,16,19)(H,17,20)/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWALQFLBGGYIL-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CO3)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC=CO3)/O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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